3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole
Overview
Description
3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole is a heterocyclic compound that features both an imidazole and an indazole ring. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific fields.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to exhibit anti-candida and antimicrobial activities, suggesting potential targets could be enzymes or proteins essential for these organisms.
Mode of Action
Imidazole derivatives are known to interact with their targets, leading to inhibition of essential biological processes . For instance, some imidazole derivatives have been found to inhibit the growth of Candida albicans .
Biochemical Pathways
Given the reported anti-candida and antimicrobial activities of similar compounds , it can be inferred that this compound may interfere with pathways crucial for the growth and survival of these organisms.
Result of Action
Based on the reported activities of similar compounds, it can be inferred that this compound may lead to the inhibition of growth in certain organisms, such as candida albicans and certain bacteria .
Biochemical Analysis
Biochemical Properties
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole may interact with various enzymes, proteins, and other biomolecules.
Cellular Effects
Imidazole derivatives have been reported to have various effects on cells, including influencing cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole typically involves the condensation of an imidazole derivative with an indazole derivative under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the imidazole, followed by the addition of the indazole derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process. Industrial methods often focus on scalability and cost-effectiveness, employing techniques such as solvent recycling and purification steps to minimize waste and improve overall yield .
Chemical Reactions Analysis
Types of Reactions
3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents like chloroform or dichloromethane, with bases such as triethylamine.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and biological properties, making them useful for further research and applications .
Scientific Research Applications
3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antifungal, antibacterial, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-imidazol-1-yl)propan-1-amine
- 4-bromo-3-(1H-imidazol-1-yl)propan-1-one
- 2,4-dichloro-3-(1H-imidazol-1-yl)propan-1-one
Uniqueness
Compared to similar compounds, 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole stands out due to its unique combination of the imidazole and indazole rings. This structural feature allows it to participate in a broader range of chemical reactions and enhances its potential for various scientific applications. Its unique properties make it a valuable compound for research in medicinal chemistry and other fields .
Properties
IUPAC Name |
imidazol-1-yl-(1-methylindazol-3-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c1-15-10-5-3-2-4-9(10)11(14-15)12(17)16-7-6-13-8-16/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWOWQOLWCGQCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)N3C=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101221458 | |
Record name | 1H-Imidazol-1-yl(1-methyl-1H-indazol-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101221458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148672-80-4 | |
Record name | 1H-Imidazol-1-yl(1-methyl-1H-indazol-3-yl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148672-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazol-1-yl(1-methyl-1H-indazol-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101221458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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